Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate
CAS No.:
Cat. No.: VC17323747
Molecular Formula: C10H9N3OS2
Molecular Weight: 251.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N3OS2 |
|---|---|
| Molecular Weight | 251.3 g/mol |
| IUPAC Name | methyl (NE)-N-[(3-hydroxy-1H-indol-2-yl)imino]carbamodithioate |
| Standard InChI | InChI=1S/C10H9N3OS2/c1-16-10(15)13-12-9-8(14)6-4-2-3-5-7(6)11-9/h2-5,11,14H,1H3/b13-12+ |
| Standard InChI Key | KPNANVIZTWVPKF-OUKQBFOZSA-N |
| Isomeric SMILES | CSC(=S)/N=N/C1=C(C2=CC=CC=C2N1)O |
| Canonical SMILES | CSC(=S)N=NC1=C(C2=CC=CC=C2N1)O |
Introduction
Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and applications in pharmaceuticals, materials science, and supramolecular chemistry. Despite the lack of specific detailed information on this compound in the provided search results, we can infer its properties and potential applications based on similar indole derivatives.
Synthesis and Preparation
The synthesis of Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate likely involves the condensation reaction of an appropriate indole derivative with a hydrazinecarbodithioate moiety. This process is similar to the synthesis of other dithiocarbazate imines, which often involve the reaction of S-methyldithiocarbazate with an aldehyde or ketone .
| Synthesis Steps | Description |
|---|---|
| 1. Starting Materials | Indole derivative (e.g., isatin) and S-methyldithiocarbazate. |
| 2. Reaction Conditions | Typically involves heating in a solvent like ethanol or methanol. |
| 3. Product Isolation | Purification by recrystallization or chromatography. |
Biological and Chemical Applications
Indole derivatives, including those with hydrazinecarbodithioate moieties, have been explored for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Additionally, these compounds can be used in materials science due to their ability to form supramolecular structures through hydrogen bonding and other intermolecular interactions .
Crystallographic Data
While specific crystallographic data for Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate is not available, similar compounds often exhibit interesting crystal structures with planar geometries and intramolecular hydrogen bonds, contributing to their stability and properties .
| Crystallographic Parameters | Typical Values for Similar Compounds |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or similar |
| Cell Parameters | a = 4-6 Å, b = 10-20 Å, c = 10-15 Å |
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